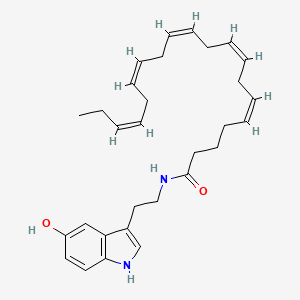

Eicosapentaenoyl serotonin

Descripción

Propiedades

Número CAS |

199875-71-3 |

|---|---|

Fórmula molecular |

C30H40N2O2 |

Peso molecular |

460.6 g/mol |

Nombre IUPAC |

N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]icosa-5,8,11,14,17-pentaenamide |

InChI |

InChI=1S/C30H40N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-30(34)31-23-22-26-25-32-29-21-20-27(33)24-28(26)29/h3-4,6-7,9-10,12-13,15-16,20-21,24-25,32-33H,2,5,8,11,14,17-19,22-23H2,1H3,(H,31,34) |

Clave InChI |

RYPAMQYLBIIZHL-UHFFFAOYSA-N |

SMILES isomérico |

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NCCC1=CNC2=C1C=C(C=C2)O |

SMILES canónico |

CCC=CCC=CCC=CCC=CCC=CCCCC(=O)NCCC1=CNC2=C1C=C(C=C2)O |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Eicosapentaenoyl Serotonin; |

Origen del producto |

United States |

Foundational & Exploratory

Eicosapentaenoyl Serotonin: A Comprehensive Technical Review of its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eicosapentaenoyl serotonin (B10506) (EPA-S), an N-acyl serotonin synthesized from eicosapentaenoic acid (EPA) and serotonin, is emerging as a significant bioactive lipid mediator. Primarily found in the gastrointestinal tract, EPA-S exhibits a multi-target profile with notable inhibitory effects on Fatty Acid Amide Hydrolase (FAAH) and Transient Receptor Potential Vanilloid 1 (TRPV1), alongside modulatory effects on glucagon-like peptide-1 (GLP-1) secretion. This technical guide provides an in-depth analysis of the biological activities of EPA-S, presenting available quantitative data, detailed experimental methodologies for its characterization, and a depiction of its associated signaling pathways. This document is intended to serve as a foundational resource for researchers and professionals in drug development exploring the therapeutic potential of N-acyl serotonins.

Introduction

N-acyl amides are a diverse class of lipid signaling molecules that play crucial roles in various physiological processes. Within this class, N-acyl serotonins are formed through the conjugation of serotonin with a fatty acid. The specific fatty acid moiety significantly influences the biological activity of the resulting molecule. Eicosapentaenoyl serotonin (EPA-S) incorporates the omega-3 fatty acid eicosapentaenoic acid (EPA), known for its anti-inflammatory properties, suggesting a unique pharmacological profile for the conjugate. Preliminary research has identified EPA-S as a dual inhibitor of FAAH and a TRPV1 antagonist, positioning it at the intersection of the endocannabinoid and vanilloid systems, with implications for pain, inflammation, and metabolic regulation.[1][2]

Core Biological Activities

The primary biological activities of eicosapentaenoyl serotonin identified to date include the inhibition of Fatty Acid Amide Hydrolase (FAAH), antagonism of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, and modulation of glucagon-like peptide-1 (GLP-1) secretion.

Fatty Acid Amide Hydrolase (FAAH) Inhibition

FAAH is the principal enzyme responsible for the degradation of the endocannabinoid anandamide (B1667382) (AEA) and other fatty acid amides. By inhibiting FAAH, EPA-S can elevate the endogenous levels of these bioactive lipids, thereby potentiating their signaling. While specific quantitative data for EPA-S is limited, related N-acyl serotonins have demonstrated potent FAAH inhibition.

Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonism

TRPV1 is a non-selective cation channel that plays a critical role in the detection and transduction of nociceptive stimuli, including heat and capsaicin (B1668287). Antagonism of TRPV1 is a key strategy for the development of novel analgesics. EPA-S has been identified as a TRPV1 antagonist.[2] For a closely related compound, N-arachidonoyl-serotonin (AA-5-HT), potent TRPV1 antagonism has been quantified.

Glucagon-Like Peptide-1 (GLP-1) Secretion Inhibition

GLP-1 is an incretin (B1656795) hormone released from intestinal L-cells that plays a vital role in glucose homeostasis and appetite regulation. Preliminary data suggests that several N-acyl serotonins, including EPA-S, can inhibit the secretion of GLP-1 in vitro.[1]

Quantitative Data

Quantitative data on the biological activity of eicosapentaenoyl serotonin is still emerging. The following table summarizes the available data for the closely related compound, N-arachidonoyl-serotonin (AA-5-HT), which provides a benchmark for the potential potency of EPA-S.

| Compound | Target | Assay Type | Species | IC50 | Reference |

| N-arachidonoyl-serotonin (AA-5-HT) | TRPV1 | Capsaicin-induced Ca2+ influx | Human | 37-40 nM | [2] |

| N-arachidonoyl-serotonin (AA-5-HT) | TRPV1 | Capsaicin-induced Ca2+ influx | Rat | 37-40 nM | [2] |

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of the biological activity of eicosapentaenoyl serotonin. The following sections outline generalized methodologies for key assays.

FAAH Inhibition Assay

This protocol describes a common method for determining the inhibitory activity of a compound against FAAH.

Objective: To quantify the in vitro inhibition of FAAH by eicosapentaenoyl serotonin.

Materials:

-

Recombinant human FAAH

-

Anandamide (substrate)

-

Eicosapentaenoyl serotonin (test compound)

-

Assay buffer (e.g., Tris-HCl with EDTA and BSA)

-

Solvent for compounds (e.g., DMSO)

-

Detection reagent (e.g., a fluorescent probe that reacts with the hydrolysis product)

-

Microplate reader

Procedure:

-

Prepare serial dilutions of eicosapentaenoyl serotonin in the assay buffer.

-

In a microplate, add the FAAH enzyme to each well.

-

Add the diluted eicosapentaenoyl serotonin or vehicle control to the respective wells and pre-incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the enzymatic reaction by adding the anandamide substrate to all wells.

-

Allow the reaction to proceed for a specific duration (e.g., 30 minutes).

-

Stop the reaction and add the detection reagent.

-

Measure the signal (e.g., fluorescence) using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of eicosapentaenoyl serotonin relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

Caption: Workflow for measuring the effect of EPA-S on GLP-1 secretion.

Signaling Pathways

The biological activities of eicosapentaenoyl serotonin suggest its involvement in complex signaling networks. The following diagrams illustrate the putative signaling pathways modulated by EPA-S.

FAAH Inhibition and Endocannabinoid System Modulation

By inhibiting FAAH, EPA-S prevents the breakdown of anandamide (AEA). This leads to an accumulation of AEA, which can then activate cannabinoid receptor 1 (CB1R), a G-protein coupled receptor. Activation of CB1R can lead to various downstream effects, including modulation of neurotransmitter release and synaptic plasticity.

Signaling Pathway of FAAH Inhibition by EPA-S

Caption: EPA-S inhibits FAAH, increasing AEA levels and CB1R signaling.

TRPV1 Antagonism

As a TRPV1 antagonist, EPA-S can block the influx of cations (primarily Ca2+ and Na+) that is normally triggered by agonists like capsaicin or noxious heat. This action can lead to a reduction in neuronal excitability and the release of pro-inflammatory neuropeptides, such as substance P and calcitonin gene-related peptide (CGRP), from sensory neurons.

Signaling Pathway of TRPV1 Antagonism by EPA-S

Caption: EPA-S blocks TRPV1, reducing cation influx and neuronal signaling.

Conclusion and Future Directions

Eicosapentaenoyl serotonin is a promising bioactive lipid with a unique pharmacological profile targeting key players in the endocannabinoid and vanilloid systems. Its potential to modulate pain, inflammation, and metabolic processes warrants further investigation. A critical next step for the research community is to establish robust quantitative data for the biological activities of EPA-S, including its IC50 and EC50 values for FAAH, TRPV1, and GLP-1 secretion. Furthermore, elucidation of the specific downstream signaling cascades initiated by EPA-S will be essential for a comprehensive understanding of its mechanism of action and for guiding future drug development efforts. The experimental frameworks provided in this guide offer a starting point for researchers to systematically characterize this and other novel N-acyl serotonins.

References

- 1. Mechanistic and Pharmacological Characterization of PF-04457845: A Highly Potent and Selective Fatty Acid Amide Hydrolase Inhibitor That Reduces Inflammatory and Noninflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analgesic actions of N-arachidonoyl-serotonin, a fatty acid amide hydrolase inhibitor with antagonistic activity at vanilloid TRPV1 receptors - PMC [pmc.ncbi.nlm.nih.gov]

Eicosapentaenoyl Serotonin Signaling Pathways: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Eicosapentaenoyl serotonin (B10506) (EPA-5-HT) is an N-acyl amide, a class of lipid mediators formed from the conjugation of a fatty acid, in this case, eicosapentaenoic acid (EPA), with a neurotransmitter, serotonin. This molecule is of growing interest within the scientific community due to its presence in the gastrointestinal tract and its potential to modulate key physiological processes. This technical guide provides a comprehensive overview of the current understanding of EPA-5-HT, focusing on its synthesis, known biological targets, and putative signaling pathways. It also outlines detailed experimental protocols for its study and presents key quantitative data where available.

While the direct interaction of EPA-5-HT with serotonin receptors is yet to be fully elucidated, this guide synthesizes the existing evidence for its indirect modulation of the serotonergic system and other signaling cascades. The information presented herein is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this novel lipid mediator.

Synthesis and Metabolism of Eicosapentaenoyl Serotonin

The formation of N-acyl serotonins, including EPA-5-HT, is dependent on the dietary intake of their constituent fatty acids. Studies have shown that the formation of docosahexaenoyl-serotonin and eicosapentaenoyl-serotonin is elevated in mice fed a diet rich in fish oil[1]. The synthesis is an enzymatic process, though the specific enzymes responsible for the direct conjugation of EPA and serotonin in vivo are not yet fully characterized.

Chemical and Enzymatic Synthesis

For research purposes, EPA-5-HT can be synthesized through various chemical and enzymatic methods.

Table 1: Synthetic Approaches for N-Acyl Amides

| Method | Description | Key Reagents/Enzymes |

| Chemical Synthesis | Amide bond formation between the carboxylic acid of EPA and the amine group of serotonin. This can be achieved through the use of coupling agents to activate the carboxylic acid. | EPA, Serotonin, Carbodiimides (e.g., DCC, EDC), Uronium salts (e.g., HATU, HBTU) |

| Enzymatic Synthesis | Biocatalytic approach using enzymes like lipases or specific N-acyl transferases. This method offers higher specificity and milder reaction conditions. | EPA, Serotonin, Lipases (e.g., Candida antarctica lipase (B570770) B), N-acyltransferases |

Experimental Protocol: Chemical Synthesis of Eicosapentaenoyl Serotonin

This protocol outlines a general procedure for the chemical synthesis of EPA-5-HT using a carbodiimide (B86325) coupling agent.

Materials:

-

Eicosapentaenoic acid (EPA)

-

Serotonin hydrochloride

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

4-Dimethylaminopyridine (DMAP) (catalyst)

-

Anhydrous dichloromethane (B109758) (DCM) or dimethylformamide (DMF) as solvent

-

Triethylamine (B128534) (for deprotonation of serotonin hydrochloride)

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Dissolve EPA and a catalytic amount of DMAP in anhydrous DCM.

-

In a separate flask, suspend serotonin hydrochloride in anhydrous DCM and add triethylamine to neutralize the hydrochloride and free the amine.

-

Add the serotonin solution to the EPA solution.

-

Slowly add a solution of DCC or EDC in anhydrous DCM to the reaction mixture at 0°C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, filter the mixture to remove the urea (B33335) byproduct (in the case of DCC).

-

Wash the organic layer with dilute acid, saturated sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate (B1210297) gradient to obtain pure eicosapentaenoyl serotonin.

Known Biological Activities and Signaling Pathways

Current research indicates that EPA-5-HT's biological effects are primarily mediated through the inhibition of Fatty Acid Amide Hydrolase (FAAH) and the modulation of glucagon-like peptide-1 (GLP-1) secretion. Its direct interaction with serotonin receptors is still an area of active investigation.

Inhibition of Fatty Acid Amide Hydrolase (FAAH)

FAAH is the primary enzyme responsible for the degradation of endocannabinoids, such as anandamide. By inhibiting FAAH, EPA-5-HT can indirectly enhance endocannabinoid signaling.

Table 2: FAAH Inhibition Data for N-Acyl Serotonins

| Compound | Target | Action | IC50 / Ki | Reference |

| N-arachidonoyl-serotonin (AA-5-HT) | FAAH | Inhibitor | Not specified in provided context | [2][3][4] |

| Eicosapentaenoyl serotonin (EPA-5-HT) | FAAH | Inhibitor | Not specified in provided context | [1] |

Experimental Protocol: FAAH Inhibition Assay

This protocol describes a fluorometric assay to determine the inhibitory activity of EPA-5-HT on FAAH.

Materials:

-

Recombinant human or rat FAAH enzyme

-

FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)

-

Fluorogenic FAAH substrate (e.g., arachidonoyl 7-amino, 4-methylcoumarin (B1582148) amide - AAMCA)

-

Eicosapentaenoyl serotonin (EPA-5-HT) dissolved in DMSO

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of EPA-5-HT in FAAH assay buffer.

-

Add a fixed concentration of FAAH enzyme to each well of the microplate.

-

Add the different concentrations of EPA-5-HT to the wells and pre-incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding the AAMCA substrate to all wells.

-

Immediately measure the fluorescence (Excitation: ~360 nm, Emission: ~465 nm) kinetically over 30-60 minutes at 37°C.

-

Calculate the rate of reaction for each concentration of EPA-5-HT.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the EPA-5-HT concentration.

Modulation of Glucagon-Like Peptide-1 (GLP-1) Secretion

Preliminary data suggests that several N-acyl serotonins, including likely EPA-5-HT, can inhibit the secretion of GLP-1, a key hormone in glucose homeostasis and appetite regulation[1]. The precise mechanism of this inhibition is not yet known.

Putative Interactions with the Serotonergic System

While direct binding data is lacking, the structural components of EPA-5-HT—eicosapentaenoic acid and serotonin—have well-documented effects on the serotonergic system.

Effects of EPA on the Serotonin System

EPA, a polyunsaturated omega-3 fatty acid, has been shown to influence serotonin signaling. It can block the mitogenic effect of serotonin on vascular smooth muscle cells, an effect that is partly attributed to the downregulation of 5-HT2 receptor mRNA[5][6].

Potential for Direct Serotonin Receptor Modulation

Other fatty acid amides, such as oleamide (B13806), have been shown to potentiate the response of 5-HT1A and 5-HT2A receptors to serotonin, suggesting a possible allosteric modulatory role[7][8]. It is plausible that EPA-5-HT could exert similar effects.

Experimental Protocol: Radioligand Binding Assay for Serotonin Receptors

This protocol describes a competitive binding assay to determine the affinity of EPA-5-HT for a specific serotonin receptor subtype.

Materials:

-

Cell membranes expressing the serotonin receptor of interest (e.g., 5-HT1A, 5-HT2A)

-

Radiolabeled ligand specific for the receptor (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]ketanserin for 5-HT2A)

-

Eicosapentaenoyl serotonin (EPA-5-HT)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Non-specific binding control (e.g., high concentration of unlabeled serotonin)

-

96-well filter plates

-

Scintillation fluid and counter

Procedure:

-

Prepare serial dilutions of EPA-5-HT.

-

In a 96-well filter plate, add the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of EPA-5-HT.

-

For total binding wells, omit EPA-5-HT. For non-specific binding wells, add a high concentration of unlabeled serotonin.

-

Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

-

Rapidly filter the contents of the wells and wash with ice-cold assay buffer to separate bound and free radioligand.

-

Allow the filters to dry, add scintillation fluid, and count the radioactivity in a scintillation counter.

-

Calculate the specific binding at each concentration of EPA-5-HT.

-

Determine the IC50 value and subsequently the Ki value using the Cheng-Prusoff equation.

Experimental Protocol: Calcium Mobilization Assay

This assay is used to determine if EPA-5-HT can act as an agonist or antagonist at Gq-coupled serotonin receptors (e.g., 5-HT2A) by measuring changes in intracellular calcium.

Materials:

-

HEK293 cells stably expressing the serotonin receptor of interest

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

Eicosapentaenoyl serotonin (EPA-5-HT)

-

Known agonist and antagonist for the receptor

-

96- or 384-well black, clear-bottom plates

-

Fluorescence plate reader with kinetic reading capabilities

Procedure:

-

Plate the cells in the microplates and allow them to adhere overnight.

-

Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

-

For agonist testing, add varying concentrations of EPA-5-HT to the wells and measure the fluorescence intensity over time.

-

For antagonist testing, pre-incubate the cells with varying concentrations of EPA-5-HT before adding a known concentration of the receptor agonist, and then measure the fluorescence.

-

Analyze the data to determine if EPA-5-HT elicits a calcium response (agonist) or inhibits the agonist-induced response (antagonist).

Future Directions and Conclusion

The study of eicosapentaenoyl serotonin is still in its nascent stages. While its roles as a FAAH inhibitor and a modulator of GLP-1 secretion are emerging, its direct effects on the central and peripheral nervous systems via serotonin receptors remain a significant knowledge gap. Future research should prioritize:

-

Direct Receptor Binding Studies: Utilizing radioligand binding assays with a wide panel of serotonin receptor subtypes to determine if EPA-5-HT has any direct binding affinity.

-

Functional Receptor Assays: Employing a variety of functional assays (e.g., cAMP assays for Gs/Gi-coupled receptors, calcium mobilization for Gq-coupled receptors) to characterize the functional activity of EPA-5-HT at serotonin receptors.

-

In Vivo Studies: Investigating the physiological effects of EPA-5-HT administration in animal models to understand its impact on behavior, metabolism, and inflammation.

References

- 1. Presence, formation and putative biological activities of N-acyl serotonins, a novel class of fatty-acid derived mediators, in the intestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Arachidonoyl serotonin - Wikipedia [en.wikipedia.org]

- 3. Role of N-Arachidonoyl-Serotonin (AA-5-HT) in Sleep-Wake Cycle Architecture, Sleep Homeostasis, and Neurotransmitters Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The analgesic effect of N-arachidonoyl-serotonin, a FAAH inhibitor and TRPV1 receptor antagonist, associated with changes in rostral ventromedial medulla and locus coeruleus cell activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Eicosapentaenoic acid and docosahexaenoic acid block serotonin-induced smooth muscle cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Serotonin fails to induce proliferation of endothelial cells preloaded with eicosapentaenoic acid and docosahexaenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structural requirements for 5-HT2A and 5-HT1A serotonin receptor potentiation by the biologically active lipid oleamide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural requirements for 5-HT2A and 5-HT1A serotonin receptor potentiation by the biologically active lipid oleamide - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Isolation of Eicosapentaenoyl Serotonin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eicosapentaenoyl serotonin (B10506) (EPA-5-HT), an N-acyl amide of the omega-3 fatty acid eicosapentaenoic acid and the neurotransmitter serotonin, is an endogenously produced lipid mediator. Its discovery in the mammalian gastrointestinal tract has opened new avenues for research into the interplay between dietary lipids, the endocannabinoid system, and metabolic regulation. This technical guide provides a comprehensive overview of the discovery, isolation, and biological activities of eicosapentaenoyl serotonin. It includes detailed experimental protocols for its extraction and analysis, a plausible synthetic route, and a summary of its known signaling interactions. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, drug discovery, and lipid biochemistry.

Discovery and Endogenous Presence

The first evidence for the endogenous existence of eicosapentaenoyl serotonin emerged from a 2011 study by Verhoeckx et al., published in Biochimica et Biophysica Acta. The researchers hypothesized that the pattern of N-acyl serotonins in the gut is influenced by the dietary intake of fatty acids. To investigate this, they analyzed the intestinal tissues of mice fed diets with varying fatty acid compositions.

Their findings revealed that mice fed a diet enriched with fish oil, a primary source of eicosapentaenoic acid (EPA), exhibited elevated levels of eicosapentaenoyl serotonin in their intestinal tissue. This pivotal discovery demonstrated that EPA-5-HT is a naturally occurring lipid mediator and that its biosynthesis is directly linked to the availability of its fatty acid precursor from dietary sources.

Isolation and Extraction from Biological Tissues

The isolation of eicosapentaenoyl serotonin from biological matrices, such as intestinal tissue, requires a multi-step process involving homogenization, extraction, and purification prior to analysis. The following protocol is based on the methods described for the analysis of N-acyl serotonins in intestinal tissue.

Experimental Protocol: Extraction of N-Acyl Serotonins from Intestinal Tissue

Objective: To extract N-acyl serotonins, including eicosapentaenoyl serotonin, from intestinal tissue for subsequent analysis.

Materials:

-

Intestinal tissue (snap-frozen)

-

Acetonitrile (B52724) (HPLC grade)

-

Internal standard (e.g., a deuterated N-acyl serotonin)

-

Ultrasonic homogenizer

-

Centrifuge

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

Methanol (B129727) (HPLC grade)

-

Water (Milli-Q or equivalent)

-

Nitrogen gas evaporator

Procedure:

-

Homogenization: Weigh the frozen intestinal tissue (approximately 100-200 mg) and place it in a tube with 1 mL of ice-cold acetonitrile containing a known amount of the internal standard. Homogenize the tissue thoroughly using an ultrasonic homogenizer until a uniform suspension is achieved.

-

Centrifugation: Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C to pellet the tissue debris.

-

Supernatant Collection: Carefully collect the supernatant, which contains the lipid extract.

-

Solid-Phase Extraction (SPE):

-

Condition the SPE cartridge by washing it with 3 mL of methanol followed by 3 mL of water.

-

Load the supernatant onto the conditioned SPE cartridge.

-

Wash the cartridge with 3 mL of water to remove polar impurities.

-

Elute the N-acyl serotonins with 3 mL of methanol.

-

-

Evaporation and Reconstitution: Evaporate the methanol eluate to dryness under a gentle stream of nitrogen gas. Reconstitute the dried extract in a known volume of the mobile phase used for LC-MS/MS analysis.

Chemical Synthesis

While eicosapentaenoyl serotonin is commercially available for research purposes, understanding its synthesis is crucial for various applications, including the generation of analogs and labeled compounds. A plausible and common method for the synthesis of N-acyl amides is the coupling of a fatty acid with an amine using a coupling agent.

Experimental Protocol: Synthesis of Eicosapentaenoyl Serotonin

Objective: To synthesize eicosapentaenoyl serotonin via amide coupling of eicosapentaenoic acid and serotonin.

Materials:

-

Eicosapentaenoic acid (EPA)

-

Serotonin hydrochloride

-

N,N'-Dicyclohexylcarbodiimide (DCC) or a similar coupling agent

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve eicosapentaenoic acid and a catalytic amount of DMAP in anhydrous DCM.

-

Amine Preparation: In a separate flask, suspend serotonin hydrochloride in anhydrous DCM and add triethylamine to neutralize the hydrochloride and liberate the free amine.

-

Coupling: Add the serotonin solution to the EPA solution. Cool the mixture to 0°C in an ice bath.

-

Addition of Coupling Agent: Slowly add a solution of DCC in anhydrous DCM to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight.

-

Work-up: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to obtain pure eicosapentaenoyl serotonin.

-

Characterization: Confirm the identity and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Analytical Methods

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of eicosapentaenoyl serotonin in complex biological samples.

Experimental Protocol: LC-MS/MS Analysis of Eicosapentaenoyl Serotonin

Objective: To quantify eicosapentaenoyl serotonin in a prepared biological extract.

Instrumentation:

-

High-performance liquid chromatograph (HPLC) or Ultra-high-performance liquid chromatograph (UHPLC)

-

Tandem mass spectrometer (e.g., triple quadrupole) equipped with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A linear gradient from 50% B to 100% B over 10 minutes.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

Mass Spectrometry Conditions (Example):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Eicosapentaenoyl Serotonin: Precursor ion (m/z) -> Product ion (m/z). The exact masses would be determined by direct infusion of a standard. A likely precursor would be the [M+H]+ ion.

-

Internal Standard: Corresponding MRM transition for the deuterated standard.

-

-

Optimization: The collision energy and other source parameters should be optimized for maximum signal intensity for each analyte.

Biological Activities and Signaling Pathways

Eicosapentaenoyl serotonin has been shown to exhibit distinct biological activities, primarily as an inhibitor of fatty acid amide hydrolase (FAAH) and a modulator of glucagon-like peptide-1 (GLP-1) secretion.

Inhibition of Fatty Acid Amide Hydrolase (FAAH)

FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (B1667382) and other fatty acid amides. By inhibiting FAAH, eicosapentaenoyl serotonin can increase the endogenous levels of these signaling lipids, thereby potentiating their effects. This interaction places EPA-5-HT as a modulator of the endocannabinoid system.

The Emerging Role of N-Acyl Serotonins in Neuroinflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuroinflammation is a critical component in the pathogenesis of a wide range of neurological disorders. While the roles of individual lipid mediators and neurotransmitters in this complex process have been extensively studied, the activities of their conjugates are an emerging area of significant interest. This technical guide provides an in-depth exploration of N-acyl serotonins, a class of endogenous lipid-neurotransmitter conjugates, and their potential role in modulating neuroinflammatory processes. With a primary focus on the known biological activities of N-acetylserotonin (NAS) and N-arachidonoyl serotonin (B10506) (AA-5-HT), and the putative actions of N-eicosapentaenoyl serotonin (EPA-5-HT), this document synthesizes the current understanding of their synthesis, signaling pathways, and effects on key central nervous system (CNS) cells, including microglia and astrocytes. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development in this promising field.

Introduction to N-Acyl Serotonins

N-acyl serotonins are a class of lipid signaling molecules formed by the conjugation of serotonin with a fatty acid via an amide bond. These compounds are structurally similar to endocannabinoids, such as anandamide (B1667382), and have been found to possess a range of biological activities. The specific fatty acid attached to the serotonin molecule significantly influences the compound's properties and potential therapeutic effects. While N-acetylserotonin (NAS) is a well-known intermediate in melatonin (B1676174) synthesis with its own neuroprotective functions, other long-chain polyunsaturated fatty acid conjugates, such as N-arachidonoyl serotonin (AA-5-HT) and the omega-3 fatty acid-derived N-eicosapentaenoyl serotonin (EPA-5-HT) and N-docosahexaenoyl serotonin (DHA-5-HT), are gaining attention for their potential immunomodulatory and anti-inflammatory roles.[1]

The formation of N-acyl serotonins is dependent on the availability of both serotonin and the respective fatty acids.[2] For instance, diets rich in fish oil have been shown to increase the formation of DHA-5-HT and EPA-5-HT in the gut.[2] While much of the initial research on these compounds has focused on their presence and activity in the gastrointestinal tract, their potential to cross the blood-brain barrier and exert effects within the CNS is an area of active investigation.

Eicosapentaenoyl Serotonin (EPA-5-HT): A Putative Neuroinflammatory Modulator

N-eicosapentaenoyl serotonin (EPA-5-HT) is a conjugate of the omega-3 fatty acid eicosapentaenoic acid (EPA) and the neurotransmitter serotonin. While direct evidence for the role of EPA-5-HT in neuroinflammation is currently limited, the well-documented anti-inflammatory properties of its parent molecule, EPA, provide a strong rationale for its investigation as a potential therapeutic agent.

EPA is known to modulate neuroinflammatory processes through various mechanisms, including the production of anti-inflammatory lipid mediators and the regulation of glial cell activity.[3] Studies have shown that EPA can attenuate neuroinflammation by promoting the polarization of microglia from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype.[2][4] Furthermore, EPA has been observed to restore the function of astrocytes, as indicated by the expression of glial fibrillary acidic protein (GFAP), which can be dysregulated in neuroinflammatory conditions.[3]

Although specific quantitative data on the anti-neuroinflammatory efficacy of EPA-5-HT is not yet available, preliminary studies on other N-acyl serotonins suggest potential mechanisms of action. For instance, some N-acyl serotonins have been shown to inhibit the enzyme Fatty Acid Amide Hydrolase (FAAH), which degrades endocannabinoids, thereby indirectly modulating the endocannabinoid system.[5][6]

Known Biological Activities of EPA-5-HT

To date, the biological activities of EPA-5-HT have been primarily explored in peripheral systems. One study identified that EPA-5-HT could not be quantified in human intestinal tissue, while other N-acyl serotonins were present.[7] However, its formation has been demonstrated in mice fed a diet rich in fish oil.[2] In vitro studies have suggested that EPA-5-HT may have the ability to inhibit the release of certain pro-inflammatory cytokines, although direct evidence in a neuroinflammatory context is lacking.

Signaling Pathways of N-Acyl Serotonins in the CNS

The signaling pathways through which N-acyl serotonins exert their effects in the brain are not fully elucidated but are thought to involve multiple targets.

-

Fatty Acid Amide Hydrolase (FAAH) Inhibition: Several N-acyl serotonins, including AA-5-HT, are known inhibitors of FAAH.[5] By inhibiting FAAH, these compounds can increase the levels of endocannabinoids like anandamide, which in turn can modulate neuroinflammation through cannabinoid receptors (CB1 and CB2).

-

Transient Receptor Potential Vanilloid 1 (TRPV1) Channels: AA-5-HT has also been identified as a TRPV1 antagonist.[5] TRPV1 channels are involved in pain perception and neuroinflammation, and their modulation represents a potential therapeutic target.

-

Direct Receptor Interactions: It is also plausible that N-acyl serotonins may interact directly with other, yet to be identified, receptors in the brain to mediate their effects.

Below is a conceptual diagram illustrating the potential signaling pathways of N-acyl serotonins in the context of neuroinflammation.

Effects on Microglia and Astrocytes

Microglia and astrocytes are key players in neuroinflammation. The modulation of their activity is a primary target for anti-inflammatory therapies in the CNS.

-

Microglia: These are the resident immune cells of the brain. In response to inflammatory stimuli, they can adopt a pro-inflammatory (M1) or an anti-inflammatory (M2) phenotype. EPA has been shown to promote a shift from the M1 to the M2 phenotype, thereby reducing the production of pro-inflammatory cytokines like TNF-α and IL-1β.[2][4] It is hypothesized that EPA-5-HT may exert similar effects.

-

Astrocytes: These glial cells play a crucial role in maintaining brain homeostasis. During neuroinflammation, astrocytes become reactive, a state characterized by the upregulation of proteins like GFAP.[1][3] Serotonin itself has been shown to modulate GFAP expression in astrocytes.[8] EPA has been found to restore normal astrocyte function in models of chronic stress.[3] The effect of EPA-5-HT on astrocyte reactivity remains to be investigated.

The following diagram illustrates the potential influence of EPA-5-HT on glial cell activation in a neuroinflammatory state.

Quantitative Data Summary

Due to the nascent stage of research on EPA-5-HT in neuroinflammation, specific quantitative data is scarce. The following tables summarize available data for related N-acyl serotonins and the parent molecule, EPA, to provide context and guide future investigations.

Table 1: In Vitro Anti-inflammatory Activity of N-Acyl Serotonins

| Compound | Assay | Cell Type | Concentration | Effect | Citation |

| AA-5-HT | FAAH Inhibition | Rat Brain Homogenate | IC50: 1.04 ± 0.13 µM | Inhibition of anandamide hydrolysis | [9] |

| AA-5-HT | TRPV1 Antagonism | HEK-293 cells (human TRPV1) | IC50: 37-40 nM | Antagonism of capsaicin-induced response | [5] |

| DHA-5-HT | IL-17 & CCL-20 Release | ConA-stimulated human PBMCs | - | Potent inhibition (most potent among tested N-acyl serotonins) | [7] |

Table 2: Effects of EPA on Glial Cells and Inflammatory Markers

| Experimental Model | Cell/Tissue Type | Treatment | Key Findings | Citation |

| Aβ-induced neurotoxicity in mice | Hippocampus | EPA-supplemented diet | Reversed increase in M1 markers and decrease in M2 markers; normalized pro- and anti-inflammatory cytokine mRNA levels | [2] |

| Chronic unpredictable mild stress in rats | Hippocampus | EPA supplementation | Attenuated increased IL-1β, IL-6, and TNF-α; restored decreased GFAP expression | [3] |

| LPS-induced neuroinflammation in mice | SIM-A9 microglia | EPA | Prevents LPS-mediated increase in TNF-α and IL-6 | [10] |

Experimental Protocols

Synthesis of N-Eicosapentaenoyl Serotonin (EPA-5-HT)

A general protocol for the synthesis of N-acyl tryptamines (structurally similar to N-acyl serotonins) can be adapted for the synthesis of EPA-5-HT.

Materials:

-

Eicosapentaenoic acid (EPA)

-

Serotonin hydrochloride

-

Propylphosphonic anhydride (B1165640) (T3P) solution (e.g., 50 wt% in ethyl acetate)

-

Triethylamine (Et3N)

-

Ethyl acetate (B1210297) (EtOAc)

Procedure:

-

In a reaction vial, combine serotonin hydrochloride (1.0 eq) and EPA (1.2 eq).

-

Add Et3N (2.0 eq) to the mixture.

-

Add the T3P solution (1.5 eq) dropwise while stirring.

-

Add a minimal amount of EtOAc as a solvent.

-

Allow the reaction to proceed at room temperature with continuous stirring. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture can be purified using column chromatography on silica (B1680970) gel to isolate the pure EPA-5-HT.

Note: This is a general procedure and may require optimization for specific yields and purity.

In Vitro Neuroinflammation Model using LPS

Cell Culture:

-

BV-2 microglial cells or primary microglia

-

Primary astrocytes

Procedure:

-

Plate the cells at an appropriate density in culture plates and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of EPA-5-HT (or other test compounds) for a specified period (e.g., 1-2 hours).

-

Induce neuroinflammation by adding lipopolysaccharide (LPS) to the culture medium at a final concentration of, for example, 100 ng/mL.[11]

-

Incubate the cells for a desired time point (e.g., 24 hours).

-

Collect the cell culture supernatant for cytokine analysis (e.g., ELISA for TNF-α, IL-1β, IL-6).

-

Lyse the cells to extract protein for Western blot analysis (e.g., for markers of microglial polarization like iNOS for M1 and Arginase-1 for M2, or for GFAP in astrocytes) or RNA for RT-qPCR analysis of gene expression.

The following workflow diagram outlines the general steps for an in vitro neuroinflammation experiment.

Quantification of N-Acyl Serotonins by LC-MS/MS

Sample Preparation (Brain Tissue):

-

Homogenize the brain tissue in a suitable buffer.

-

Perform protein precipitation using a solvent like acetonitrile (B52724).

-

Centrifuge to pellet the precipitated proteins.

-

The supernatant can be further purified using solid-phase extraction (SPE) if necessary.

-

Evaporate the solvent and reconstitute the sample in the mobile phase for LC-MS/MS analysis.[12]

LC-MS/MS Analysis:

-

Chromatography: Use a suitable C18 or other appropriate column for separation. The mobile phase typically consists of a gradient of acetonitrile and water with additives like formic acid to improve ionization.

-

Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for each N-acyl serotonin and an internal standard need to be determined and optimized.

Future Directions and Conclusion

The field of N-acyl serotonins and their role in neuroinflammation is in its early stages but holds significant promise. While the anti-inflammatory properties of the parent molecules, particularly omega-3 fatty acids like EPA, are well-established, the specific contributions and unique pharmacological profiles of their serotonin conjugates are yet to be fully uncovered.

Future research should focus on:

-

Elucidating the direct effects of EPA-5-HT on microglia and astrocytes: Investigating its impact on cell polarization, phagocytosis, and the release of inflammatory mediators is crucial.

-

Identifying the specific molecular targets of EPA-5-HT: Determining whether it acts through FAAH inhibition, TRPV1 antagonism, or other novel receptors will be key to understanding its mechanism of action.

-

In vivo studies: Assessing the efficacy of EPA-5-HT in animal models of neuroinflammatory diseases is a critical next step to validate its therapeutic potential.

-

Pharmacokinetic and pharmacodynamic studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of EPA-5-HT, particularly its ability to cross the blood-brain barrier, is essential for its development as a CNS drug.

References

- 1. Protective Role of Eicosapentaenoic and Docosahexaenoic and Their N-Ethanolamide Derivatives in Olfactory Glial Cells Affected by Lipopolysaccharide-Induced Neuroinflammation [mdpi.com]

- 2. Eicosapentaenoic acid attenuates Aβ-induced neurotoxicity by decreasing neuroinflammation through regulation of microglial polarization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Roles of Fatty Acids in Microglial Polarization: Evidence from In Vitro and In Vivo Studies on Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Analgesic actions of N-arachidonoyl-serotonin, a fatty acid amide hydrolase inhibitor with antagonistic activity at vanilloid TRPV1 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. FAAH Modulators from Natural Sources: A Collection of New Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Docosahexaenoyl serotonin emerges as most potent inhibitor of IL-17 and CCL-20 released by blood mononuclear cells from a series of N-acyl serotonins identified in human intestinal tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Neuron-glia interactions: effect of serotonin on the astroglial expression of GFAP and of its encoding message - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Fatty acid amide hydrolase inhibition and N‐arachidonoylethanolamine modulation by isoflavonoids: A novel target for upcoming antidepressants - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quantification of Neurotransmitters in Mouse Brain Tissue by Using Liquid Chromatography Coupled Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Pharmacokinetics of Eicosapentaenoyl Serotonin

For Researchers, Scientists, and Drug Development Professionals

December 17, 2025

Abstract

Eicosapentaenoyl serotonin (B10506) (EPA-5-HT), an N-acyl amide of eicosapentaenoic acid and serotonin, is an endogenous lipid mediator primarily formed in the gastrointestinal tract, particularly with a diet rich in fish oil.[1] While comprehensive pharmacokinetic data for eicosapentaenoyl serotonin remains largely unavailable in public literature, this guide synthesizes the current understanding of its formation, potential metabolic pathways, and known biological activities. Drawing parallels from related N-acyl amides and its constituent molecules, EPA and serotonin, we provide a framework for its anticipated pharmacokinetic profile. This document details relevant experimental protocols for its quantification and for assessing its interactions with key signaling pathways, including fatty acid amide hydrolase (FAAH) inhibition, glucagon-like peptide-1 (GLP-1) secretion, and transient receptor potential vanilloid 1 (TRPV1) channel modulation.

Introduction

N-acyl serotonins are a class of lipid mediators that have garnered increasing interest for their diverse biological activities.[2] Eicosapentaenoyl serotonin is a notable member of this family, representing a conjugate of the omega-3 fatty acid eicosapentaenoic acid (EPA) and the neurotransmitter serotonin. Its endogenous presence in the gut suggests a role in local physiological processes.[1] Preliminary in vitro studies have indicated that eicosapentaenoyl serotonin can inhibit the activity of fatty acid amide hydrolase (FAAH) and modulate the secretion of glucagon-like peptide-1 (GLP-1).[1][3] Understanding the pharmacokinetics of this molecule is crucial for evaluating its therapeutic potential.

Pharmacokinetics: An Overview

Direct and detailed pharmacokinetic parameters for eicosapentaenoyl serotonin, such as its absorption, distribution, metabolism, and excretion (ADME), have not been extensively reported. However, based on its chemical structure and the known properties of similar long-chain N-acyl amides and its precursors, a speculative profile can be constructed.

Absorption

Given its lipid nature, eicosapentaenoyl serotonin is likely absorbed in the small intestine via mechanisms similar to other fatty acid amides. The oral bioavailability of long-chain fatty acid amides can be variable and is often influenced by formulation.[4]

Distribution

Following absorption, eicosapentaenoyl serotonin would be expected to associate with lipoproteins in circulation. Its lipophilicity suggests it may distribute into various tissues, with a potential for accumulation in adipose tissue. Penetration of the blood-brain barrier is uncertain; while serotonin itself does not readily cross, the lipid conjugation may alter its transport properties, similar to how N-acetylserotonin can penetrate the blood-brain barrier.[5][6]

Metabolism

The primary metabolic pathway for eicosapentaenoyl serotonin is anticipated to be hydrolysis by fatty acid amide hydrolase (FAAH) and other amidases, breaking it down into EPA and serotonin.[7] The liberated EPA and serotonin would then enter their respective metabolic pathways. EPA is known to be metabolized in the liver via beta-oxidation and other pathways for fatty acid metabolism.[4][8] Serotonin is primarily metabolized by monoamine oxidase (MAO) to 5-hydroxyindoleacetic acid (5-HIAA).[9][10]

Excretion

The metabolites of eicosapentaenoyl serotonin are expected to be excreted through renal and fecal routes. 5-HIAA, the major metabolite of serotonin, is primarily excreted in the urine.[10] The metabolites of EPA are eliminated through various pathways common to fatty acids.

Table 1: Postulated Pharmacokinetic Properties of Eicosapentaenoyl Serotonin

| Parameter | Postulated Characteristic | Rationale/Comparison |

| Absorption | Likely absorbed in the small intestine. Bioavailability may be variable. | Based on the behavior of other long-chain fatty acid amides. |

| Distribution | Expected to bind to lipoproteins. Potential for distribution to various tissues, including adipose. Blood-brain barrier penetration is unknown. | Based on its lipophilic nature. Comparison to N-acetylserotonin for potential CNS penetration.[5][6] |

| Metabolism | Primarily via hydrolysis by FAAH to EPA and serotonin. | Common pathway for N-acyl amides.[7] |

| Excretion | Metabolites likely excreted via urine and feces. | Based on the known excretion pathways of EPA and serotonin metabolites.[10] |

Experimental Protocols

Quantification of Eicosapentaenoyl Serotonin in Biological Matrices

Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is the gold standard for the sensitive and specific quantification of lipid mediators like N-acyl serotonins.[3][11][12]

-

Sample Preparation:

-

Liquid-Liquid Extraction: To a 100 µL plasma sample, add an internal standard (e.g., a deuterated analog of eicosapentaenoyl serotonin).

-

Add 500 µL of a mixture of methyl tert-butyl ether (MTBE) and methanol (B129727) (2:1, v/v).

-

Vortex vigorously for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Collect the upper organic layer and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

LC-MS/MS Conditions:

-

Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 60% to 95% B over 10 minutes.

-

Flow Rate: 0.3 mL/min.

-

Mass Spectrometry: Electrospray ionization (ESI) in positive mode.

-

MRM Transitions: Monitor for the specific precursor-to-product ion transitions for eicosapentaenoyl serotonin and its internal standard.

-

Pharmacokinetic Study in Rodents

A general protocol for assessing the oral pharmacokinetics of a compound in mice.[13][14][15]

-

Animals: Male C57BL/6 mice (8-10 weeks old).

-

Dosing:

-

Fast mice overnight (12 hours) with free access to water.

-

Administer eicosapentaenoyl serotonin (formulated in a suitable vehicle, e.g., 0.5% carboxymethylcellulose) via oral gavage at a dose of 10 mg/kg.[8]

-

-

Blood Sampling:

-

Collect blood samples (approximately 50 µL) via tail vein or saphenous vein at pre-dose (0) and at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

-

Collect blood into EDTA-coated tubes and centrifuge to obtain plasma.

-

-

Sample Analysis: Analyze plasma samples for eicosapentaenoyl serotonin concentration using the LC-MS/MS method described above.

-

Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using non-compartmental analysis.

Signaling Pathways

Fatty Acid Amide Hydrolase (FAAH) Inhibition

N-acyl serotonins are known to inhibit FAAH, the primary enzyme responsible for the degradation of the endocannabinoid anandamide (B1667382).[1] Inhibition of FAAH by eicosapentaenoyl serotonin would lead to increased levels of anandamide and other fatty acid amides, potentiating their signaling.

Experimental Protocol: FAAH Inhibitor Screening Assay [16][17][18][19][20]

-

Principle: A fluorogenic substrate for FAAH is used. Inhibition of FAAH activity by a test compound results in a decreased rate of fluorescent product formation.

-

Procedure:

-

In a 96-well plate, add FAAH enzyme solution.

-

Add various concentrations of eicosapentaenoyl serotonin or a control inhibitor.

-

Pre-incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding the fluorogenic substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin amide).

-

Measure the increase in fluorescence over time using a plate reader (Excitation: ~355 nm, Emission: ~460 nm).

-

Calculate the percent inhibition and determine the IC50 value.

-

Glucagon-Like Peptide-1 (GLP-1) Secretion

Preliminary data suggests that N-acyl serotonins can inhibit GLP-1 secretion in vitro.[1] GLP-1 is an incretin (B1656795) hormone that plays a key role in glucose homeostasis and appetite regulation.

Experimental Protocol: GLP-1 Secretion Assay [21][22][23][24][25]

-

Cell Line: STC-1 or GLUTag cells, which are enteroendocrine cell lines that secrete GLP-1.

-

Procedure:

-

Culture cells in 24-well plates to confluency.

-

Wash the cells and pre-incubate in a buffer for 30 minutes.

-

Replace the buffer with a test solution containing various concentrations of eicosapentaenoyl serotonin or controls.

-

Incubate for 2 hours.

-

Collect the supernatant and measure the GLP-1 concentration using a commercially available ELISA or radioimmunoassay kit.

-

Transient Receptor Potential Vanilloid 1 (TRPV1) Modulation

N-acyl amides, including some N-acyl serotonins, are known to modulate the activity of the TRPV1 channel, a non-selective cation channel involved in pain and temperature sensation.

Experimental Protocol: TRPV1 Calcium Imaging Assay [1][26][27][28][29]

-

Cell Line: HEK293 cells stably expressing human TRPV1.

-

Principle: Activation of TRPV1 channels leads to an influx of calcium, which can be detected by a calcium-sensitive fluorescent dye.

-

Procedure:

-

Plate TRPV1-expressing HEK293 cells in a 96-well black-walled plate.

-

Load the cells with a calcium indicator dye (e.g., Fluo-4 AM) for 1 hour at 37°C.

-

Wash the cells to remove excess dye.

-

Add various concentrations of eicosapentaenoyl serotonin or a control compound (e.g., capsaicin (B1668287) for activation, capsazepine (B1668289) for inhibition).

-

Measure the change in fluorescence intensity over time using a fluorescence plate reader.

-

Conclusion

Eicosapentaenoyl serotonin is an intriguing endogenous lipid mediator with potential roles in gut physiology and beyond. While its pharmacokinetic profile is yet to be fully elucidated, this guide provides a foundational understanding based on current knowledge of related compounds. The detailed experimental protocols herein offer a starting point for researchers to further investigate the absorption, distribution, metabolism, excretion, and biological activities of this molecule. Future studies are warranted to fully characterize the pharmacokinetics of eicosapentaenoyl serotonin and to explore its therapeutic potential in metabolic and inflammatory disorders.

References

- 1. Assay of TRPV1 Receptor Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Presence, formation and putative biological activities of N-acyl serotonins, a novel class of fatty-acid derived mediators, in the intestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. N-Acetylserotonin: Neuroprotection, Neurogenesis, and the Sleepy Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N-Acetyl-Serotonin Offers Neuroprotection through Inhibiting Mitochondrial Death Pathways and Autophagic Activation in Experimental Models of Ischemic Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biosynthesis, degradation, and pharmacological importance of the fatty acid amides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. iacuc.wsu.edu [iacuc.wsu.edu]

- 9. Emerging Roles for Serotonin in Regulating Metabolism: New Implications for an Ancient Molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 10. iris.unitn.it [iris.unitn.it]

- 11. Determination of primary fatty acid amides in different biological fluids by LC-MS/MS in MRM mode with synthetic deuterated standards: Influence of biofluid matrix on sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 13. 2.6. Pharmacokinetic Studies in Mice [bio-protocol.org]

- 14. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]

- 16. cdn.caymanchem.com [cdn.caymanchem.com]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. caymanchem.com [caymanchem.com]

- 20. FAAH Inhibitor Screening Assay Kit - Creative BioMart [creativebiomart.net]

- 21. 2.8. GLP-1 secretion assay [bio-protocol.org]

- 22. In-vitro GLP-1 Release Assay Using STC-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. indigobiosciences.com [indigobiosciences.com]

- 24. mesoscale.com [mesoscale.com]

- 25. researchgate.net [researchgate.net]

- 26. benchchem.com [benchchem.com]

- 27. benchchem.com [benchchem.com]

- 28. Assay of TRPV1 Receptor Signaling | Springer Nature Experiments [experiments.springernature.com]

- 29. moleculardevices.com [moleculardevices.com]

An In-depth Technical Guide on Eicosapentaenoyl Serotonin and Fatty Acid Amide Hydrolase (FAAH)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the interaction between eicosapentaenoyl serotonin (B10506) (EPA-5-HT), a novel N-acyl serotonin, and fatty acid amide hydrolase (FAAH), a key enzyme in the endocannabinoid system. The document details the inhibitory effects of EPA-5-HT on FAAH, supported by available data on related compounds. It outlines detailed experimental protocols for the synthesis of N-acyl serotonins and for conducting FAAH inhibition assays. Furthermore, this guide presents signaling pathways and experimental workflows through detailed diagrams to elucidate the underlying molecular mechanisms and experimental designs. This document is intended to serve as a valuable resource for researchers and professionals involved in the fields of endocannabinoid research, pharmacology, and the development of novel therapeutics targeting FAAH.

Introduction: The Endocannabinoid System and FAAH

The endocannabinoid system (ECS) is a ubiquitous and crucial neuromodulatory system that plays a significant role in a wide array of physiological processes. A central component of the ECS is the endogenous cannabinoid, N-arachidonoylethanolamine, more commonly known as anandamide (B1667382) (AEA). The signaling activity of anandamide is primarily terminated through enzymatic hydrolysis by Fatty Acid Amide Hydrolase (FAAH), an integral membrane enzyme.[1] By catalyzing the breakdown of AEA into arachidonic acid and ethanolamine, FAAH effectively regulates the magnitude and duration of endocannabinoid signaling.

The inhibition of FAAH has emerged as a promising therapeutic strategy. By preventing the degradation of AEA, FAAH inhibitors elevate its endogenous concentrations, thereby amplifying its effects at cannabinoid receptors (CB1 and CB2) and other molecular targets.[1] This therapeutic approach is under active investigation for a variety of pathological conditions, including anxiety disorders, pain, and inflammation.[1]

Eicosapentaenoyl Serotonin (EPA-5-HT): An Omega-3 Derived N-Acyl Serotonin

Eicosapentaenoyl serotonin (EPA-5-HT) is a novel lipid mediator belonging to the class of N-acyl serotonins. These molecules are formed by the conjugation of a fatty acid with the neurotransmitter serotonin. The formation of N-acyl serotonins, including EPA-5-HT, has been observed to be dependent on the dietary intake of their precursor fatty acids. For instance, a diet rich in fish oil, a primary source of the omega-3 fatty acid eicosapentaenoic acid (EPA), has been shown to increase the formation of EPA-5-HT.[2]

Preliminary studies have indicated that several N-acyl serotonins, including EPA-5-HT, possess the ability to inhibit FAAH activity in vitro.[2] One study noted that EPA-serotonin was capable of inhibiting FAAH, an effect also observed with its parent fatty acid, EPA.[1] This suggests a potential role for EPA-5-HT in modulating the endocannabinoid system.

Quantitative Data on FAAH Inhibition

| Compound | Target | Inhibition Metric | Value | Species/Assay Conditions | Reference |

| N-Arachidonoyl Serotonin (AA-5-HT) | FAAH | Ki (slope) | 1.3 µM | Mixed-type inhibition in rat brain homogenates | (Adapted from study on N-arachidonoyltryptamine)[3] |

| TRPV1 | IC50 | 37-40 nM | Antagonism against 100 nM capsaicin (B1668287) in HEK-293 cells | [4] | |

| PF-3845 | FAAH | Ki | 0.23 ± 0.03 µM | Irreversible inhibition | [2][5] |

| FAAH | kinact | 0.0033 ± 0.0002 s⁻¹ | Irreversible inhibition | [2][5] | |

| URB597 | FAAH | Ki | 2.0 ± 0.3 µM | Irreversible inhibition | [2] |

| FAAH | kinact | 0.0033 ± 0.0003 s⁻¹ | Irreversible inhibition | [2] | |

| Genistein | FAAH | IC50 | 1.3 ± 0.13 µM | Dose-dependent inhibition | [6] |

| Biochanin-A | FAAH | IC50 | 2.1 ± 0.24 µM | Dose-dependent inhibition | [6] |

| 7-Hydroxyflavone | FAAH | IC50 | 2.04 ± 0.19 µM | Dose-dependent inhibition | [6] |

Experimental Protocols

Synthesis of N-Eicosapentaenoyl-Serotonin (EPA-5-HT)

The following is a general protocol for the synthesis of N-acyl serotonins, which can be adapted for the synthesis of EPA-5-HT. This method is based on the condensation reaction between the carboxylic acid of the fatty acid and the amine group of serotonin.

Materials:

-

Eicosapentaenoic acid (EPA)

-

Serotonin hydrochloride

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-Hydroxysuccinimide (NHS) or 4-Dimethylaminopyridine (DMAP)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Sodium bicarbonate (NaHCO₃) solution

-

Brine solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Activation of Eicosapentaenoic Acid:

-

Dissolve eicosapentaenoic acid (1 equivalent) and N-hydroxysuccinimide (1.1 equivalents) in anhydrous DMF or DCM.

-

Cool the solution to 0°C in an ice bath.

-

Add N,N'-dicyclohexylcarbodiimide (1.1 equivalents) portion-wise to the solution.

-

Stir the reaction mixture at 0°C for 1 hour and then at room temperature for 4-6 hours.

-

The formation of the NHS-ester of EPA can be monitored by thin-layer chromatography (TLC).

-

-

Coupling with Serotonin:

-

In a separate flask, dissolve serotonin hydrochloride (1.2 equivalents) in anhydrous DMF.

-

Add a base such as triethylamine (B128534) or diisopropylethylamine (2.5 equivalents) to neutralize the hydrochloride and deprotonate the amine.

-

Add the activated EPA-NHS ester solution dropwise to the serotonin solution at room temperature.

-

Stir the reaction mixture overnight at room temperature.

-

-

Work-up and Purification:

-

Filter the reaction mixture to remove the dicyclohexylurea byproduct if DCC was used.

-

Dilute the filtrate with ethyl acetate (B1210297) and wash successively with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., hexane-ethyl acetate) to obtain pure N-eicosapentaenoyl-serotonin.

-

-

Characterization:

-

Confirm the structure and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

-

In Vitro FAAH Inhibition Assay

This protocol describes a common fluorometric method for determining the in vitro inhibitory activity of compounds like EPA-5-HT against FAAH. The assay measures the hydrolysis of a fluorogenic substrate by FAAH.

Materials:

-

Recombinant human or rat FAAH enzyme

-

FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)

-

Fluorogenic FAAH substrate (e.g., N-arachidonoyl-7-amino-4-methylcoumarin amide - AAMCA)

-

Test compound (Eicosapentaenoyl Serotonin, EPA-5-HT) dissolved in a suitable solvent (e.g., DMSO)

-

A known FAAH inhibitor as a positive control (e.g., URB597)

-

96-well black, opaque, flat-bottom microplates

-

Fluorescence microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare serial dilutions of EPA-5-HT in the assay buffer. The final concentration of the solvent (e.g., DMSO) should be kept constant across all wells and should not exceed 1% to avoid interference with the assay.

-

Prepare a working solution of the FAAH enzyme in ice-cold assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

-

Prepare a working solution of the AAMCA substrate in the assay buffer.

-

-

Assay Protocol (96-well plate format):

-

Blank wells (no enzyme): Add 50 µL of assay buffer.

-

Vehicle control wells (100% activity): Add 40 µL of assay buffer and 10 µL of the vehicle (e.g., DMSO solution).

-

Test compound wells: Add 40 µL of the different dilutions of EPA-5-HT.

-

Positive control wells: Add 40 µL of the known FAAH inhibitor.

-

Add 50 µL of the diluted FAAH enzyme solution to all wells except the blank wells.

-

Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.

-

Initiate the reaction by adding 10 µL of the AAMCA substrate solution to all wells.

-

-

Fluorescence Measurement:

-

Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.

-

Measure the fluorescence kinetically for 10-60 minutes at an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.

-

-

Data Analysis:

-

Calculate the rate of the reaction (V) for each well by determining the slope of the linear portion of the fluorescence versus time curve.

-

Subtract the average rate of the blank wells from all other wells.

-

Calculate the percentage of inhibition for each concentration of EPA-5-HT using the following formula: % Inhibition = [1 - (V_inhibitor / V_vehicle)] * 100

-

Plot the percent inhibition against the logarithm of the EPA-5-HT concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Signaling Pathways and Experimental Workflows

Signaling Pathway of FAAH Inhibition by Eicosapentaenoyl Serotonin

The inhibition of FAAH by EPA-5-HT leads to an increase in the levels of anandamide (AEA), a primary substrate of FAAH. This elevation in AEA enhances its signaling through cannabinoid receptors, primarily CB1 and CB2, leading to various downstream physiological effects.

Caption: FAAH Inhibition by EPA-5-HT and Downstream Signaling.

Experimental Workflow for FAAH Inhibition Assay

The following diagram illustrates the key steps involved in determining the inhibitory potency of a compound against FAAH using a fluorometric assay.

Caption: Workflow for In Vitro FAAH Inhibition Assay.

Logical Relationship of EPA-5-HT Synthesis

This diagram outlines the logical progression of the chemical synthesis of N-eicosapentaenoyl-serotonin.

References

- 1. N-acyl amines of docosahexaenoic acid and other n–3 polyunsatured fatty acids – from fishy endocannabinoids to potential leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Presence, formation and putative biological activities of N-acyl serotonins, a novel class of fatty-acid derived mediators, in the intestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanistic and Pharmacological Characterization of PF-04457845: A Highly Potent and Selective Fatty Acid Amide Hydrolase Inhibitor That Reduces Inflammatory and Noninflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Modulation of the serotonin system by endocannabinoid signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Modulation of the Serotonin System by Endocannabinoid Signaling - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Profile of Eicosapentaenoyl Serotonin: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eicosapentaenoyl serotonin (B10506) (EPA-5-HT) is an N-acyl serotonin, a class of lipid mediators formed by the conjugation of a fatty acid with a neurotransmitter. This guide provides a comprehensive overview of the in vitro studies of EPA-5-HT, detailing its synthesis, biological activities, and the experimental protocols used for its characterization. EPA-5-HT has garnered interest for its potential therapeutic effects, primarily through its dual action as an inhibitor of fatty acid amide hydrolase (FAAH) and an antagonist of the transient receptor potential vanilloid 1 (TRPV1) channel. Furthermore, its constituent parts, eicosapentaenoic acid (EPA) and serotonin, are well-known for their roles in inflammation, cell signaling, and neurotransmission.

Synthesis and Purification of Eicosapentaenoyl Serotonin

The synthesis of EPA-5-HT involves the amidation of eicosapentaenoic acid with serotonin. While a specific, detailed protocol for the large-scale synthesis and purification of EPA-5-HT is not extensively documented in publicly available literature, a general methodology can be adapted from the synthesis of other N-acyl amides.

Experimental Protocol: General Synthesis of N-Acyl Serotonins

This protocol is a generalized procedure and may require optimization for EPA-5-HT.

-

Activation of Eicosapentaenoic Acid:

-

Dissolve eicosapentaenoic acid in an anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran).

-

Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) to form an activated ester.

-

Alternatively, convert EPA to its acid chloride using a reagent like oxalyl chloride or thionyl chloride.

-

-

Amidation Reaction:

-

In a separate flask, dissolve serotonin hydrochloride in a suitable solvent, which may require the addition of a base (e.g., triethylamine, diisopropylethylamine) to neutralize the hydrochloride and free the amine group.

-

Slowly add the activated EPA solution to the serotonin solution at a controlled temperature (often 0°C to room temperature).

-

Allow the reaction to proceed for several hours to overnight, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

-

Work-up and Purification:

-

Upon completion, filter the reaction mixture to remove any precipitated byproducts (e.g., dicyclohexylurea if DCC is used).

-

Wash the organic layer with dilute acid, then with a basic solution (e.g., saturated sodium bicarbonate), and finally with brine.

-

Dry the organic layer over an anhydrous salt (e.g., sodium sulfate (B86663) or magnesium sulfate), filter, and concentrate under reduced pressure.

-

Purify the crude product using column chromatography on silica (B1680970) gel, eluting with a gradient of solvents (e.g., hexane/ethyl acetate (B1210297) or dichloromethane/methanol) to isolate the pure EPA-5-HT.

-

-

Characterization:

-

Confirm the identity and purity of the synthesized EPA-5-HT using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and high-performance liquid chromatography (HPLC).

-

Biological Activities of Eicosapentaenoyl Serotonin

In vitro studies and the known activities of related compounds suggest that EPA-5-HT possesses several biological functions, including FAAH inhibition, TRPV1 antagonism, and modulation of inflammatory responses and gut hormone secretion.

Fatty Acid Amide Hydrolase (FAAH) Inhibition

Experimental Protocol: FAAH Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available FAAH inhibitor screening kits.[3][4]

-

Reagent Preparation:

-

Prepare an assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA).

-

Dilute recombinant human or rat FAAH enzyme to the desired concentration in the assay buffer.

-

Prepare a stock solution of a fluorogenic FAAH substrate (e.g., arachidonoyl 7-amino, 4-methylcoumarin (B1582148) amide - AAMCA) in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of EPA-5-HT and a known FAAH inhibitor (positive control) in the assay buffer.

-

-

Assay Procedure (96-well plate format):

-

To appropriate wells, add the assay buffer, FAAH enzyme solution, and either the EPA-5-HT dilutions, the positive control, or a vehicle control.

-

Include wells with substrate and buffer only (no enzyme) as a background control.

-

Pre-incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme.

-

Initiate the enzymatic reaction by adding the FAAH substrate to all wells.

-

Incubate the plate at 37°C for 30-60 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., Ex/Em = 340-360/450-465 nm for AMC).

-

Subtract the background fluorescence from all readings.

-

Calculate the percentage of FAAH inhibition for each concentration of EPA-5-HT compared to the vehicle control.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonism

N-acyl serotonins have been shown to act as antagonists of the TRPV1 receptor, a non-selective cation channel involved in pain and inflammation. While specific quantitative data for EPA-5-HT is scarce, related N-acyl amides have demonstrated TRPV1 antagonist activity.

Experimental Protocol: TRPV1 Antagonism Assay (Calcium Imaging)

This protocol utilizes a cell-based calcium imaging assay to measure the inhibition of TRPV1 activation.[5][6]

-

Cell Culture and Dye Loading:

-

Culture a stable cell line overexpressing human TRPV1 (e.g., HEK293-hTRPV1) in appropriate media.

-

Seed the cells into a 96-well black-walled, clear-bottom plate and grow to confluence.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions. This typically involves incubating the cells with the dye in a physiological buffer for 30-60 minutes at 37°C.

-

Wash the cells with the buffer to remove excess dye.

-

-

Assay Procedure:

-

Add serial dilutions of EPA-5-HT or a known TRPV1 antagonist (e.g., capsazepine) to the wells and incubate for a short period.

-

Using a fluorescence microplate reader equipped with a liquid handling system, add a solution of a TRPV1 agonist (e.g., capsaicin) to all wells to stimulate the channel.

-